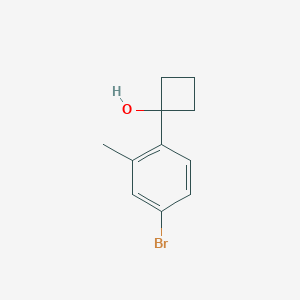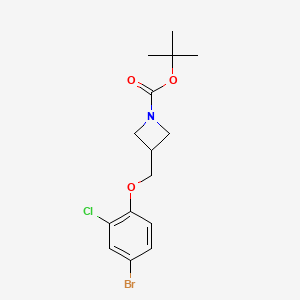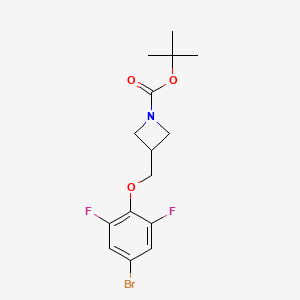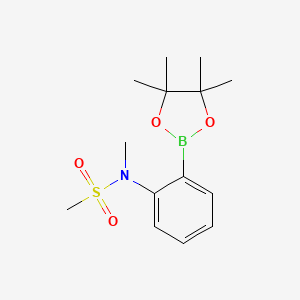
tert-Butyl (8-aminooctyl)(phenethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (8-aminooctyl)(phenethyl)carbamate is a compound with the molecular formula C13H28N2O2. It is an alkane chain with terminal amine and Boc-protected amino groups. The compound is often used as a PROTAC linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target specific proteins for degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl (8-aminooctyl)(phenethyl)carbamate can be synthesized through a series of chemical reactions involving the protection and deprotection of amino groups. The synthesis typically involves the reaction of an amine group with carboxylic acids, activated NHS esters, or carbonyl groups (ketones, aldehydes). The Boc group can be deprotected under mild acidic conditions to form the free amine .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (8-aminooctyl)(phenethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amine group in the compound is reactive with carboxylic acids, activated NHS esters, and carbonyl groups (ketones, aldehydes)
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
- Carboxylic acids
- Activated NHS esters
- Carbonyl groups (ketones, aldehydes)
- Mild acidic conditions for Boc deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group under mild acidic conditions results in the formation of a free amine .
Aplicaciones Científicas De Investigación
tert-Butyl (8-aminooctyl)(phenethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a PROTAC linker in the synthesis of PROTACs, which are used to target specific proteins for degradation
Biology: Employed in studies involving protein degradation and the investigation of protein functions.
Industry: Utilized in the production of specialized chemical reagents and intermediates
Mecanismo De Acción
The mechanism of action of tert-Butyl (8-aminooctyl)(phenethyl)carbamate involves its use as a PROTAC linker. PROTACs are designed to recruit specific proteins to the ubiquitin-proteasome system for degradation. The compound’s amine group reacts with carboxylic acids, activated NHS esters, and carbonyl groups, facilitating the formation of PROTACs that target specific proteins for degradation .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (8-aminooctyl)carbamate: Similar in structure but lacks the phenethyl group.
tert-Butyl (8-aminooctyl)(phenethyl)carbamate: Contains both the 8-aminooctyl and phenethyl groups, making it unique in its applications
Uniqueness
This compound is unique due to its dual functional groups, which allow it to be used as a versatile PROTAC linker.
Propiedades
IUPAC Name |
tert-butyl N-(8-aminooctyl)-N-(2-phenylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O2/c1-21(2,3)25-20(24)23(17-12-7-5-4-6-11-16-22)18-15-19-13-9-8-10-14-19/h8-10,13-14H,4-7,11-12,15-18,22H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMBTXWHUVZTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCCCCCN)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














